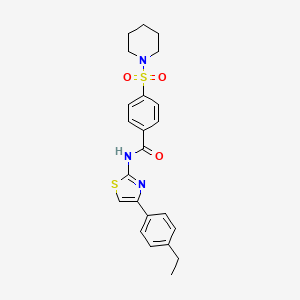

(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Description

(E)-N-(4-(4-Ethylphenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a thiazole-derived small molecule characterized by a 4-ethylphenyl-substituted thiazole core and a benzamide group modified with a piperidinylsulfonyl moiety. The ethylphenyl substituent enhances lipophilicity, while the piperidinylsulfonyl group may improve solubility and binding interactions .

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-2-17-6-8-18(9-7-17)21-16-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFWMJDTUKFAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole Ring : Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.

- Piperidine Moiety : Enhances solubility and biological interactions.

- Sulfonamide Group : Contributes to the compound's efficacy against various biological targets.

The molecular formula is , with a molecular weight of 455.59 g/mol .

Antimicrobial Activity

Studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances antibacterial activity, making it a candidate for developing new antimicrobial agents. For instance, similar compounds have shown effectiveness against various bacterial strains, with some demonstrating potency comparable to standard antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole-containing compounds. The specific structure of this compound may interact with cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound could inhibit cell proliferation in several cancer types, potentially outperforming conventional drugs like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with specific structural features:

- Thiazole Ring : Essential for anticancer and antimicrobial activities.

- Piperidine and Sulfonamide Groups : These groups enhance the compound's interaction with biological targets.

A comparative analysis with structurally similar compounds reveals that modifications in these groups can lead to variations in biological efficacy. For example:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Compound A | Thiazole + Amide | Anticancer | High selectivity |

| Compound B | Sulfonamide + Piperidine | Antimicrobial | Broad-spectrum |

| Compound C | Thiazole + Alkaloid | Anti-inflammatory | Multi-target action |

This table illustrates how variations in structure can influence the pharmacological profile of thiazole derivatives .

Case Studies

- Antimicrobial Evaluation : A study synthesized novel thiazole derivatives and evaluated their antimicrobial activity against various pathogens. Results indicated that compounds with similar moieties to this compound exhibited significant inhibitory effects on bacterial growth .

- Anticancer Activity : In vitro studies on thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substitution pattern significantly influences bioactivity and physicochemical properties. Key comparisons include:

Analysis :

Benzamide Modifications

The benzamide moiety’s sulfonamide substituent influences solubility and target interactions:

Analysis :

Physicochemical and Pharmacokinetic Properties

Analysis :

- The ethyl group in the target compound increases logP compared to fluorinated analogs but avoids extreme hydrophobicity seen in 2D291.

- Piperidine’s basic nitrogen enhances aqueous solubility relative to non-polar substituents in 2D291 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.